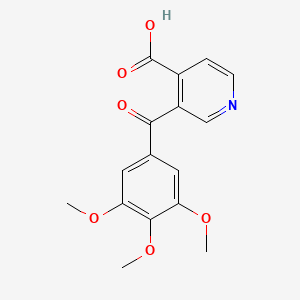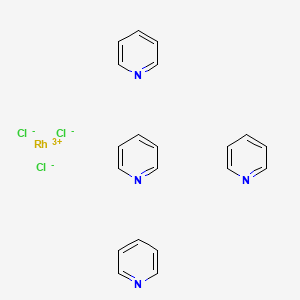
Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotetrakis(pyridine)rhodium chloride is a coordination complex with the chemical formula [RhCl₂(pyridine)₄]Cl. This compound is known for its distinctive yellow solid appearance and is commonly used in various chemical and industrial applications. It is a chloride salt of rhodium, coordinated with pyridine ligands, and is notable for its stability and reactivity in different chemical environments .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)rhodium chloride is typically synthesized by heating rhodium trichloride with an excess of pyridine in the presence of a catalytic amount of a reductant. The reaction is carried out in an aqueous medium, and the product initially crystallizes as a tetrahydrate. Upon vacuum drying at 100°C, the tetrahydrate converts to the monohydrate .
Industrial Production Methods
In industrial settings, the production of dichlorotetrakis(pyridine)rhodium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for heating, mixing, and crystallization helps in achieving consistent quality .
化学反応の分析
Types of Reactions
Dichlorotetrakis(pyridine)rhodium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The pyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands .
科学的研究の応用
Dichlorotetrakis(pyridine)rhodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other rhodium-based catalysts
作用機序
The mechanism of action of dichlorotetrakis(pyridine)rhodium chloride involves its ability to coordinate with various substrates through its rhodium center. The pyridine ligands can be displaced by other molecules, allowing the rhodium to interact with different chemical species. This coordination ability is crucial for its catalytic activity and potential biological effects .
類似化合物との比較
Similar Compounds
Trichlorotris(pyridine)rhodium chloride: Another rhodium-pyridine complex with different stoichiometry.
Bis(triphenylphosphine)rhodium carbonyl chloride: A rhodium complex with phosphine ligands.
Pentamethylcyclopentadienylrhodium chloride dimer: A rhodium complex with cyclopentadienyl ligands.
Uniqueness
Dichlorotetrakis(pyridine)rhodium chloride is unique due to its specific coordination environment and stability. The presence of four pyridine ligands provides a distinct electronic and steric environment, making it suitable for specific catalytic and research applications .
特性
CAS番号 |
14077-03-3 |
|---|---|
分子式 |
C20H20Cl3N4Rh |
分子量 |
525.7 g/mol |
IUPAC名 |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChIキー |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
正規SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
関連するCAS |
14077-03-3 14077-30-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


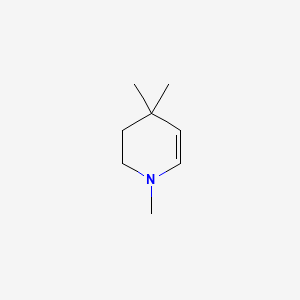
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
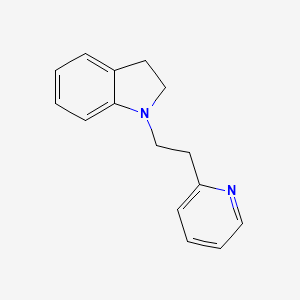
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
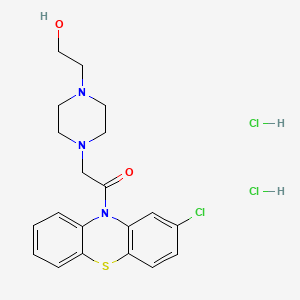
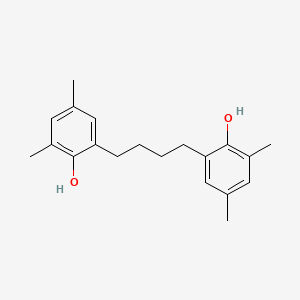
![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

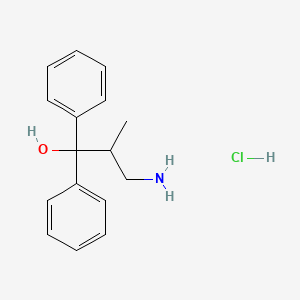
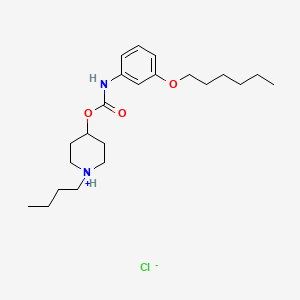
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
